![molecular formula C15H18N2OS B6634320 N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide](/img/structure/B6634320.png)
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide, also known as MBT-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has been shown to exhibit promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is its ability to exhibit potent therapeutic effects in various diseases. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it an attractive candidate for further development. However, one of the limitations of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is its potential toxicity and adverse effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide. One of the areas of interest is the development of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide as a potential therapeutic agent for cancer. Further studies are needed to elucidate the exact mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide in cancer cells and to evaluate its efficacy in preclinical and clinical studies. Another area of interest is the development of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to evaluate the safety and efficacy of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide involves the reaction of 2-aminothiophenol with 4-chloro-2-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetyl chloride to yield N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-8-12(6-7-16-10)17-15(18)14-9-11-4-2-3-5-13(11)19-14/h2-5,9-10,12,16H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVDWSHOPSHGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.